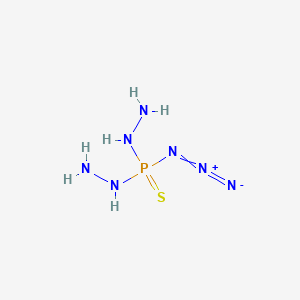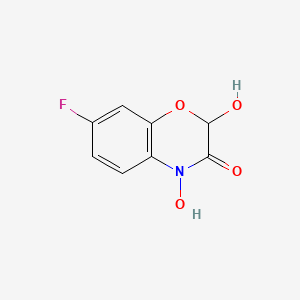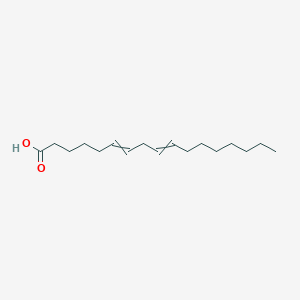
Heptadeca-6,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two double bonds located at the 6th and 9th positions of the heptadeca chain. It is a member of the broader class of fatty acids, which play crucial roles in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadeca-6,9-dienoic acid can be synthesized through several methods. One common approach involves the use of fatty acid methyl esters as starting materials. The methyl esters undergo a series of reactions, including hydrogenation and isomerization, to introduce the desired double bonds at specific positions . Acid-catalyzed and base-catalyzed methods are often employed to achieve these transformations.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the extraction of fatty acids from natural sources, such as plant oils. These fatty acids are then subjected to chemical modifications to achieve the desired structure. The use of catalysts, such as boron trifluoride in methanol (BF3/MeOH), is common to facilitate the methylation and isomerization processes .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadeca-6,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of epoxides or hydroperoxides.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Heptadeca-6,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules, including polymers and surfactants.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Industry: It is used in the production of biodegradable plastics and as a precursor for bio-based lubricants.
Mécanisme D'action
The mechanism of action of heptadeca-6,9-dienoic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Heptadeca-6,9-dienoic acid can be compared with other similar compounds, such as:
9,12-Octadecadienoic acid (Linoleic acid): Both have two double bonds, but linoleic acid has an 18-carbon chain.
9,12,15-Octadecatrienoic acid (Linolenic acid): This compound has three double bonds and an 18-carbon chain.
9,12,15-Heptadecatrienoic acid: Similar to this compound but with an additional double bond.
Uniqueness: this compound is unique due to its specific double bond positions and its potential biological activities, which distinguish it from other fatty acids .
Propriétés
Numéro CAS |
122576-58-3 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
heptadeca-6,9-dienoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9,11-12H,2-7,10,13-16H2,1H3,(H,18,19) |
Clé InChI |
XQRHREDEJPUUPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC=CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


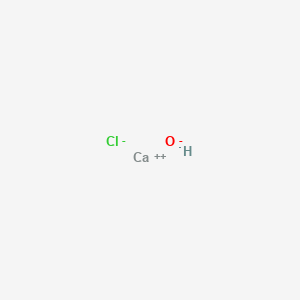

![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
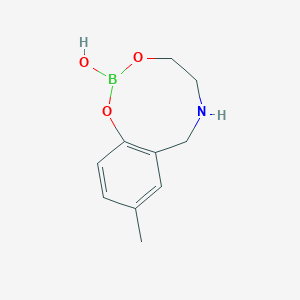
![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)

![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
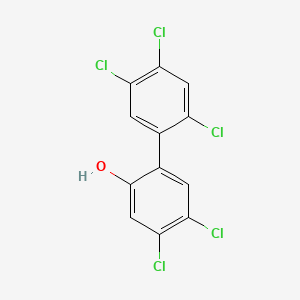
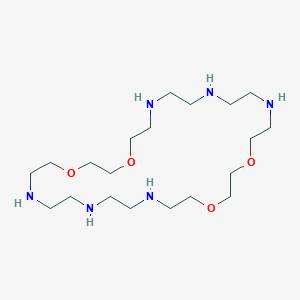
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
